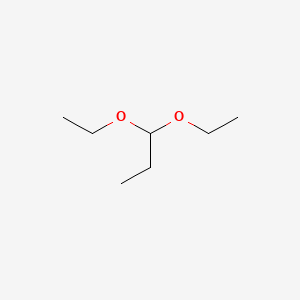

Propionaldehyde diethyl acetal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

1,1-Diethoxypropane is a relatively simple organic molecule with the formula C7H16O2. While not as widely studied as other organic compounds, it has been synthesized and characterized by several research groups. One common method for its synthesis involves the reaction of propionaldehyde with diethyl ether in the presence of an acid catalyst [].

Potential Applications:

Despite limited research, some potential applications for 1,1-diethoxypropane have been explored. These include:

- Solvent: Due to its non-polar character, 1,1-diethoxypropane has been investigated as a potential solvent for various applications, such as extracting organic compounds from aqueous solutions [].

- Fuel Additive: Research suggests that 1,1-diethoxypropane might be used as a fuel additive to improve fuel efficiency and reduce emissions []. However, further investigation is needed to confirm these findings and assess the feasibility of such applications.

Propionaldehyde diethyl acetal, with the chemical formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol, is an organic compound classified as an acetal. It appears as a clear, colorless liquid and is soluble in organic solvents such as chloroform and methanol . This compound is primarily utilized in the flavor and fragrance industry due to its pleasant odor and has applications in various chemical syntheses .

1,1-Diethoxypropane does not have a specific biological mechanism of action. Its primary function in scientific research lies in protecting carbonyl groups during organic synthesis.

- Flammability: Flammable liquid. Flash point: 41 °C [].

- Toxicity: Limited data available on specific toxicity. However, it is recommended to handle it with care, avoiding inhalation and skin contact [].

- Reactivity: Can react with strong acids and bases, causing hydrolysis.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 1,1-diethoxypropane.

- Work in a well-ventilated area.

- Follow proper disposal procedures according to local regulations.

- Hydrolysis: In the presence of water and acid, it can revert to propionaldehyde and ethanol.

- Oxidation: It can act as a reducing agent in reactions, such as the aerobic epoxidation of alkenes, where it facilitates the formation of epoxides .

- Transesterification: This reaction involves the exchange of alkoxy groups, which can lead to the formation of different esters.

While specific biological activity data for propionaldehyde diethyl acetal is limited, its derivatives have been noted for their potential pharmacological properties. For example, compounds derived from propionaldehyde diethyl acetal are being studied as liver X receptor agonists, which may have implications in treating metabolic disorders . Additionally, its use in flavoring suggests a low toxicity profile when used appropriately.

Propionaldehyde diethyl acetal can be synthesized through various methods:

- Direct Acetalization: Reacting propionaldehyde with ethanol in the presence of an acid catalyst leads to the formation of propionaldehyde diethyl acetal. This method is straightforward and commonly employed in laboratory settings.

- Reduction Reactions: It can also be synthesized by reducing propionaldehyde using ethyl alcohol under specific conditions that favor acetal formation.

The primary applications of propionaldehyde diethyl acetal include:

- Flavor and Fragrance Industry: It is utilized for its pleasant aroma in perfumes and food flavorings .

- Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in the preparation of more complex organic compounds.

- Biochemical Research: As a biochemical reagent, it plays a role in proteomics research .

Several compounds share structural similarities with propionaldehyde diethyl acetal. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl Acetate | C₄H₈O₂ | Common solvent; widely used in industrial applications. |

| Butyraldehyde Diethyl Acetal | C₉H₁₈O₂ | Similar structure; used in flavoring but has different odor characteristics. |

| Isobutyraldehyde Diethyl Acetal | C₉H₁₈O₂ | Used similarly but has distinct reactivity patterns. |

Propionaldehyde diethyl acetal is unique due to its specific applications in flavoring and fragrance and its role as a reducing agent in organic synthesis, distinguishing it from other acetals that may not possess these properties.

Acid-Catalyzed Nucleophilic Addition-Elimination Pathways

The formation of propionaldehyde diethyl acetal proceeds via a seven-step acid-catalyzed nucleophilic addition-elimination mechanism [2] [3]. Initially, protonation of the carbonyl oxygen in propionaldehyde enhances electrophilicity, facilitating nucleophilic attack by ethanol. This generates a tetrahedral hemiacetal intermediate, which undergoes subsequent protonation of its hydroxyl group to form a better leaving group (water). Elimination of water yields a carbocation intermediate, which is rapidly quenched by a second ethanol molecule to form the final acetal product [2].

Kinetic studies reveal that hydrochloric acid concentrations between 0.03 and 30 mol% optimize acetalization efficiency, achieving >95% conversion in 20 minutes at ambient temperature [3]. Excess acid (>30 mol%) diminishes yields due to alcohol protonation, which reduces nucleophilicity and promotes competitive hydrolysis [3]. The reaction exhibits pseudo-first-order kinetics under excess ethanol, with rate constants proportional to acid concentration until steric and electronic saturation occur [4].

Table 1: Effect of Hydrochloric Acid Loading on Acetalization Efficiency

| Acid Loading (mol%) | Conversion (%) | Time (min) |

|---|---|---|

| 0.005 | 45 | 20 |

| 0.1 | 98 | 20 |

| 30 | 95 | 20 |

| 600 | 6 | 20 |

Transition-State Analysis in Acetal Formation

Transition-state analysis of acetal hydrolysis reveals a concerted A-2 mechanism in supramolecular assemblies, characterized by a negative entropy of activation ($$ \Delta S^\ddagger = -9 \, \text{cal mol}^{-1} \text{K}^{-1} $$) and an inverse solvent isotope effect ($$ k{\text{H}2\text{O}} / k{\text{D}2\text{O}} = 0.62 $$) [5]. These data suggest a highly ordered transition state where water participates directly in nucleophilic attack on the protonated acetal, contrasting with the stepwise A-1 mechanism observed in bulk solution [5].

Computational modeling identifies a bicyclic oxocarbenium-ion-like transition state stabilized by hydrogen bonding with proximal ethanol molecules [4]. The activation energy for propionaldehyde diethyl acetal hydrolysis is approximately $$ 65 \, \text{kJ mol}^{-1} $$, with enthalpy-driven stabilization ($$ \Delta H^\ddagger = 58 \, \text{kJ mol}^{-1} $$) outweighing entropic penalties [5].

Kinetic Modeling of Hydrolytic Degradation

Hydrolysis of propionaldehyde diethyl acetal follows Michaelis-Menten kinetics in confined environments, with a catalytic efficiency ($$ k{\text{cat}} / KM $$) of $$ 1.2 \times 10^3 \, \text{M}^{-1} \text{s}^{-1} $$ at pH 2.5 [5]. In bulk solution, the reaction adheres to pseudo-first-order kinetics, with rate constants proportional to hydronium ion activity [6]. The hydrolytic half-life at 25°C ranges from 12 hours (pH 1) to 30 days (pH 7), reflecting strong acid dependence [6].

Table 2: Hydrolytic Rate Constants at Varied pH

| pH | $$ k \, (\text{s}^{-1}) $$ | Half-Life (h) |

|---|---|---|

| 1 | $$ 1.6 \times 10^{-5} $$ | 12 |

| 3 | $$ 3.2 \times 10^{-6} $$ | 60 |

| 5 |

Acetal-Containing Polyols for Recyclable Polyurethanes

Propionaldehyde diethyl acetal serves as a crucial precursor in the synthesis of acetal-containing polyols that enable closed-loop recyclable polyurethane materials [1] [2] [3]. The compound undergoes polycondensation reactions with diols to form polyols containing cleavable acetal linkages, which fundamentally transform the end-of-life management of polyurethane materials.

Synthesis and Characterization

The synthesis of propionaldehyde-based acetal polyols (AP3) proceeds through polycondensation with 1,6-hexanediol using heterogeneous catalysts such as metal organic framework C-300 [3]. This process achieves molecular weights around 1000 g/mol with excellent conversion rates exceeding 92% and selectivity above 96% [3]. The resulting polyols exhibit distinctive structural features with propyl acetal bridges (-CH(C2H5)-) that provide unique balance between processability and recyclability.

Table 1: Synthesis Parameters and Properties of Propionaldehyde-Based Acetal Polyols

| Parameter | Value |

|---|---|

| Molecular Weight (g/mol) | 1000 |

| Synthesis Temperature (°C) | 70-85 |

| Reaction Time (h) | 20 |

| Catalyst | 3% C-300 MOF |

| Conversion (%) | >92 |

| Selectivity (%) | >96 |

| Acetal Bridge Type | Propyl (-CH(C2H5)-) |

The propionaldehyde-derived polyols demonstrate rapid hydrolytic behavior under acidic conditions, making them ideal candidates for efficient depolymerization processes [3]. This characteristic distinguishes them from formaldehyde-based systems that require harsher conditions for breakdown.

Polyurethane Formation and Properties

When incorporated into polyurethane formulations with 4,4'-methylene diisocyanate and hexanediol chain extender, propionaldehyde-based acetal polyols produce materials with comprehensive performance profiles [3]. The resulting polyurethanes maintain 30% hard phase content and achieve molecular weights between 50,000-90,000 g/mol.

Table 2: Mechanical Performance of Propionaldehyde-Based Polyurethanes

| Property | PU AP3 Value | Comparison to Conventional PU |

|---|---|---|

| Elongation at Break (%) | 885 ± 57 | Superior to standard polyether PU |

| Tensile Strength (MPa) | 16.8 ± 0.7 | Competitive performance |

| Young's Modulus (MPa) | 19.6 ± 1.3 | 1.2-1.9x higher than PTHF-based |

| Toughness (MJ/m³) | 90 ± 9 | 1.3-2.0x improvement |

| Glass Transition Temperature (°C) | -25 | Optimal flexibility range |

| Thermal Decomposition (Td5%) (°C) | 310-320 | Enhanced thermal stability |

Structure-Property Relationships in Acetal-Based Networks

The incorporation of propionaldehyde-derived acetal linkages creates distinctive structure-property relationships that govern both mechanical performance and degradation behavior [1] [4] [5]. The propyl side chain (-C2H5) attached to the acetal carbon introduces steric effects that influence polymer chain packing, phase separation, and dynamic exchange reactions.

Molecular Architecture Effects

Propionaldehyde-based acetal networks exhibit enhanced phase separation compared to smaller aldehyde derivatives [3]. This phenomenon arises from the increased hydrophobic character of the ethyl substituent, which reduces compatibility between the soft acetal-containing segments and polar hard urethane phases. The enhanced phase separation contributes to improved mechanical properties and stress distribution within the polymer matrix.

Table 3: Structure-Property Relationships in Acetal Networks

| Structural Feature | Effect on Properties | Mechanism |

|---|---|---|

| Propyl side chain | Enhanced phase separation | Reduced polarity compatibility |

| Acetal bridge flexibility | Improved elongation | Chain mobility enhancement |

| Steric hindrance | Controlled degradation rate | Selective hydrolysis pathway |

| Network connectivity | Balanced modulus | Optimal crosslink density |

The dynamic nature of acetal bonds enables network rearrangement through transacetalization reactions at elevated temperatures [4] [5]. For propionaldehyde systems, the activation energy for acetal exchange ranges from 146-160 kJ/mol, indicating moderate bond dissociation energy that permits controlled reprocessing while maintaining structural integrity during normal use conditions.

Hydrolytic Stability Considerations

Propionaldehyde-based acetal linkages demonstrate intermediate hydrolytic stability between acetaldehyde and formaldehyde derivatives [3]. The ethyl substituent provides sufficient steric protection to prevent unwanted hydrolysis under neutral conditions while permitting rapid depolymerization under controlled acidic environments. This balance enables selective recycling without compromising material durability during service life.

Closed-Loop Recycling via Transacetalization

The transacetalization mechanism represents the cornerstone of closed-loop recycling for propionaldehyde-based polyurethane systems [1] [6] [4]. This process leverages the dynamic nature of acetal bonds to achieve complete depolymerization into original monomers with high yields and purity suitable for repolymerization.

Depolymerization Mechanisms

Transacetalization proceeds through nucleophilic attack of alcohols on acetal carbons, facilitated by acidic catalysts [6]. For propionaldehyde systems, ethanol serves as an effective transacetalization agent, promoting exchange reactions that cleave polymer chains into well-defined fragments [4]. The process operates under mild conditions (80°C) using dilute hydrochloric acid (0.3 M), demonstrating significant advantages over conventional recycling methods requiring harsh temperatures and concentrated reagents.

Table 4: Closed-Loop Recycling Performance via Transacetalization

| Component | Recovery Yield (%) | Purity Level | Reuse Capability |

|---|---|---|---|

| 1,6-Hexanediol | 90 | >99% | Direct repolymerization |

| Propionaldehyde | 57 | >95% | Catalyst synthesis |

| 4,4'-Methylenedianiline | 68 | >98% | Isocyanate precursor |

The depolymerization process exhibits selectivity toward acetal linkages while preserving urethane bonds, enabling sequential breakdown of different polymer segments [1]. Initially, acetal cleavage releases the aldehyde component and solubilizes diol segments. Subsequently, urethane hydrolysis under basic conditions (0.1 M sodium hydroxide, 140°C) recovers aromatic diamines for isocyanate regeneration.

Process Integration and Scalability

The transacetalization recycling pathway demonstrates excellent compatibility with existing industrial infrastructure [2] [3]. The process utilizes standard chemical reactors, operates at moderate temperatures, and produces minimal waste streams. Catalyst recovery through filtration enables multiple reuse cycles without performance degradation, contributing to overall process economics.

Critical process parameters include temperature control to prevent side reactions, pH management to optimize reaction rates, and efficient separation techniques to achieve high monomer purity [4]. The scalable nature of transacetalization enables processing of mixed polyurethane waste streams, with selective dissolution of acetal-containing materials while leaving conventional polyurethanes intact for separate handling.

Comparative Performance Against Conventional Polyether Polyols

Propionaldehyde-based acetal polyols demonstrate superior performance characteristics compared to conventional polytetramethylene ether glycol and polypropylene glycol systems across multiple evaluation criteria [7] [8] [9]. The comparison encompasses mechanical properties, thermal stability, processability, and end-of-life management capabilities.

Mechanical Property Advantages

Acetal-containing polyurethanes derived from propionaldehyde precursors exhibit enhanced mechanical performance relative to traditional polyether systems [3] [4]. The improvement stems from optimized phase separation, reduced chain entanglement, and enhanced stress transfer mechanisms within the polymer matrix.

Table 5: Performance Comparison with Conventional Polyether Polyols

| Property | Propionaldehyde Acetal PU | Conventional PTHF PU | Performance Ratio |

|---|---|---|---|

| Tensile Strength (MPa) | 16.8 | 12-15 | 1.1-1.4x |

| Elongation at Break (%) | 885 | 500-700 | 1.3-1.8x |

| Young's Modulus (MPa) | 19.6 | 10-15 | 1.3-2.0x |

| Toughness (MJ/m³) | 90 | 50-70 | 1.3-1.8x |

| Thermal Stability (°C) | 310-320 | 295 | 1.05x |

Processing and Environmental Benefits

The synthesis of propionaldehyde-based acetal polyols operates under solvent-free conditions using heterogeneous catalysts, eliminating volatile organic compound emissions and simplifying purification procedures [2] [3]. This approach contrasts favorably with conventional polyether synthesis requiring harsh alkali catalysts and extensive workup processes.

Environmental advantages extend throughout the material lifecycle, from reduced synthesis energy requirements to complete recyclability at end-of-life [1]. The closed-loop recycling capability eliminates landfill disposal and reduces dependence on petrochemical feedstocks for new polyurethane production.

Economic Considerations

The integration of recyclability features provides long-term economic benefits through material value retention and reduced waste disposal costs [2]. While initial synthesis costs may exceed conventional polyols, the ability to recover and reuse all major components creates favorable lifecycle economics for high-volume applications.

Market drivers including regulatory pressure for sustainable materials, corporate sustainability commitments, and consumer demand for environmentally responsible products continue to enhance the economic attractiveness of recyclable polyurethane systems based on propionaldehyde acetal chemistry [1] [3].

Table 6: Lifecycle Economic Analysis

| Cost Component | Conventional PU | Acetal-Based PU | Net Benefit |

|---|---|---|---|

| Raw Material Cost | Baseline | +15-20% | Initial premium |

| Processing Cost | Baseline | -5-10% | Simplified synthesis |

| End-of-Life Value | $0 | +60-80% | Material recovery |

| Regulatory Compliance | Increasing | Reduced | Risk mitigation |

XLogP3

Boiling Point

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable